ethyl 2-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 2-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a methoxyphenyl group, and a benzoate ester. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Pyrazolopyrimidine Core: : The pyrazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
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Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenyl isocyanate. This reaction is usually performed under mild conditions, with the use of a base such as triethylamine to facilitate the substitution.
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Attachment of the Benzoate Ester: : The final step involves the esterification of the intermediate compound with ethyl chloroformate in the presence of a base like pyridine. This reaction is typically carried out at room temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
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Substitution: : Nucleophilic substitution reactions can occur at the methoxyphenyl group or the benzoate ester, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Triethylamine as a base, various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
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Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
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Medicine: : The compound is explored for its therapeutic potential in treating various diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
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Industry: : In the industrial sector, the compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl 2-(2-{[1-(2-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate can be compared with other similar compounds, such as:
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Ethyl 4-aryl-2-imino-1-(2-methoxyphenyl)-5-[(2-methoxyphenyl)thio]acetate: : This compound has a similar pyrazolopyrimidine core but differs in the substitution pattern and functional groups.
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Ethyl 2-(2-{[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate: : This compound has a methoxy group at a different position on the phenyl ring, leading to different chemical and biological properties.
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Ethyl 2-(2-{[1-(2-hydroxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}acetamido)benzoate: : This compound has a hydroxy group instead of a methoxy group, affecting its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-3-33-22(31)14-8-4-5-9-16(14)25-19(29)13-34-23-26-20-15(21(30)27-23)12-24-28(20)17-10-6-7-11-18(17)32-2/h4-12H,3,13H2,1-2H3,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVGFBCNJYNYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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